![molecular formula C22H24N2O B2981725 1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-52-2](/img/structure/B2981725.png)
1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinolines can be synthesized through several methods. One of the most general methods to synthesize quinoline is the Skraup synthesis . Anilines react with β-ketoesters giving rise to schiff bases (substituted imine, R—CH=NR’) and also by heating amides are obtained, which are slower to form but more stable . Both can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones, respectively .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has led to the development of novel synthesis methods for pyrrolo[3,2-c]quinoline derivatives, exploring their chemical properties and potential applications. For instance, 2,3,3-trimethyl-3H-pyrrolo[3,2-c]quinolines and related polymethine dyes exhibit unique absorption spectra changes in solutions of varying acidities, highlighting their potential in the development of optical materials and dyes with specific light-absorption properties (Mikhailenko et al., 1982).
Antiproliferative and Antimicrobial Activities
This compound and its derivatives have shown promising antiproliferative activity against certain cancer cell lines. Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their cell growth inhibitory properties, particularly against leukemias, demonstrating potential as anticancer agents (Ferlin et al., 2001). Additionally, some derivatives exhibit antimicrobial activity, offering a foundation for developing new antimicrobial agents (Vartale et al., 2013).
Applications in Material Science
Quinoline derivatives, including those related to the compound , have been identified as potential anticorrosive materials. Their effectiveness against metallic corrosion, due to the high electron density and ability to form stable chelating complexes, underscores their utility in protecting metals from degradation (Verma et al., 2020).
Environmental and Green Chemistry Applications
The compound's derivatives have been explored for environmentally friendly processes, such as the catalyst-free synthesis of pyrrolo[1,2-a]quinolines. This method is significant for its air tolerance and water as the only byproduct, indicating a green synthesis approach with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Propiedades
IUPAC Name |
6-methoxy-4-methyl-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14(2)16-8-10-17(11-9-16)24-13-12-18-15(3)23-21-19(22(18)24)6-5-7-20(21)25-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXQXCXLBOLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)

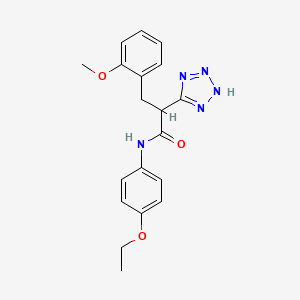


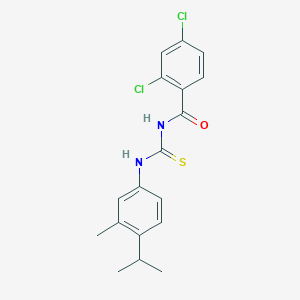
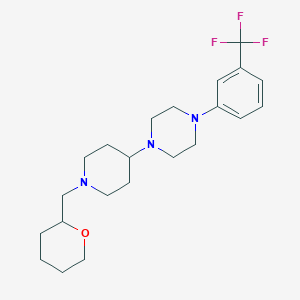
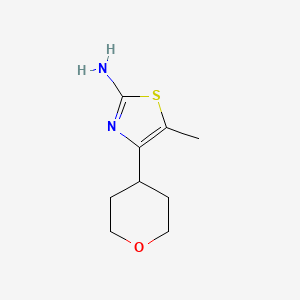
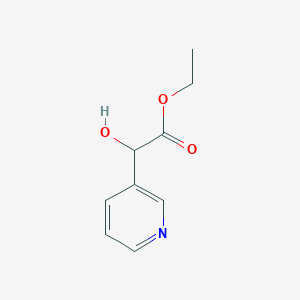
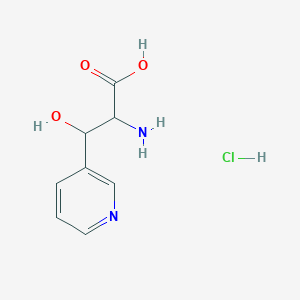
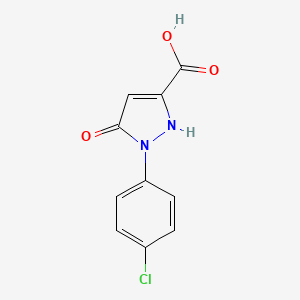
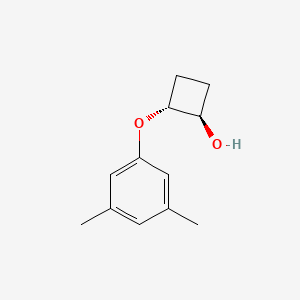
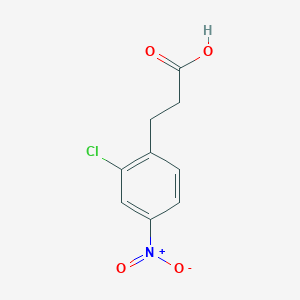
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
